molecular formula C14H12ClN3O2 B1662076 N-(4-Chloro-3-cyano-7-ethoxy-6-quinolinyl)acetamide CAS No. 848133-76-6

N-(4-Chloro-3-cyano-7-ethoxy-6-quinolinyl)acetamide

Cat. No.: B1662076
CAS No.: 848133-76-6
M. Wt: 289.71 g/mol
InChI Key: XDXGFTCQRAQEEG-UHFFFAOYSA-N
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Description

N-(4-Chloro-3-cyano-7-ethoxy-6-quinolinyl)acetamide: is an organic compound belonging to the quinoline derivatives. It is a light yellow solid that is soluble in dimethyl sulfoxide. This compound is a key intermediate in the synthesis of the antitumor agent neratinib, which is used in the treatment of early-stage HER2-positive breast cancer .

Mechanism of Action

Target of Action

N-(4-Chloro-3-cyano-7-ethoxy-6-quinolinyl)acetamide is a quinoline derivative and a key intermediate in the synthesis of the drug Neratinib . Neratinib is a tyrosine kinase inhibitor that targets the human epidermal growth factor receptor 2 (HER2), which is overexpressed or amplified in certain types of breast cancer .

Mode of Action

As an intermediate in the synthesis of Neratinib, this compound contributes to the final structure of the drug, which inhibits the tyrosine kinase activity of HER2 . This inhibition prevents the activation of downstream signaling pathways involved in cell proliferation and survival, leading to the death of cancer cells .

Biochemical Pathways

The primary biochemical pathway affected by this compound, through its role in the synthesis of Neratinib, is the HER2 signaling pathway . By inhibiting the tyrosine kinase activity of HER2, Neratinib disrupts the PI3K/Akt and MAPK pathways, which are crucial for cell growth and survival .

Pharmacokinetics

Neratinib is orally bioavailable and undergoes extensive metabolism in the liver .

Result of Action

The result of the action of this compound, through its role in the synthesis of Neratinib, is the inhibition of cell proliferation and induction of cell death in HER2-positive breast cancer cells .

Action Environment

The action of this compound, as an intermediate in drug synthesis, is influenced by various factors in the chemical synthesis environment, such as temperature, pH, and the presence of other reagents . Its stability and efficacy in the final drug product, Neratinib, can be influenced by factors such as the patient’s metabolic rate, the presence of other medications, and individual patient characteristics .

Safety and Hazards

This compound is classified as Acute Tox. 4 Oral according to the GHS classification . The hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) .

Future Directions

“N-(4-Chloro-3-cyano-7-ethoxy-6-quinolinyl)acetamide” is used in the synthesis of neratinib, an EGFR inhibitor . Neratinib is used as a treatment for early-stage HER2-positive (human epidermal growth factor receptor 2-positive) breast cancer in adults . This suggests that the compound could continue to play a role in the development of cancer treatments.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Chloro-3-cyano-7-ethoxy-6-quinolinyl)acetamide involves several steps. One common method includes the following steps:

    Starting Material: The synthesis begins with the preparation of the carbonyl precursor.

    Reaction with N,N-Dimethylpyridine: The carbonyl precursor is suspended in ethyl acetate and stirred at room temperature. N,N-Dimethylpyridine is added as a catalyst.

    Addition of Phosphorus Oxychloride: Phosphorus oxychloride is slowly added to the mixture, which is then heated under reflux for 2 hours to obtain a clear solution.

    Cooling and Precipitation: The reaction mixture is cooled to room temperature and poured into ice water. The resulting solid is washed with water and dried.

    Purification: The crude product is suspended in dimethylformamide, stirred at room temperature, filtered, and washed with ethyl acetate.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems is common in industrial settings to optimize the production process .

Chemical Reactions Analysis

Types of Reactions: N-(4-Chloro-3-cyano-7-ethoxy-6-quinolinyl)acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and cyano groups.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or dimethylformamide.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative .

Scientific Research Applications

N-(4-Chloro-3-cyano-7-ethoxy-6-quinolinyl)acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antitumor properties.

    Medicine: As a key intermediate in the synthesis of neratinib, it plays a crucial role in the development of cancer therapeutics.

    Industry: It is used in the production of pharmaceuticals and agrochemicals .

Comparison with Similar Compounds

  • N-(4-Chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide
  • 4-Chloro-3-cyano-7-ethoxy-6-(N-acetylamino)quinoline
  • N-(4-Chloro-3-cyano-7-ethoxy-1,4-dihydroquinolin-6-yl)acetamide

Comparison: N-(4-Chloro-3-cyano-7-ethoxy-6-quinolinyl)acetamide is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it is particularly valuable as an intermediate in the synthesis of neratinib, highlighting its importance in medicinal chemistry .

Properties

IUPAC Name

N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3O2/c1-3-20-13-5-11-10(4-12(13)18-8(2)19)14(15)9(6-16)7-17-11/h4-5,7H,3H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDXGFTCQRAQEEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C2C(=C1)N=CC(=C2Cl)C#N)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20463512
Record name N-(4-Chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848133-76-6
Record name N-(4-Chloro-3-cyano-7-ethoxy-6-quinolinyl)acetamide
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URL https://commonchemistry.cas.org/detail?cas_rn=848133-76-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Chloro-3-cyano-7-ethoxy-6-quinolinyl)acetamide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(4-Chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide
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Record name N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide
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Record name N-(4-Chloro-3-cyano-7-ethoxy-6-quinolinyl)acetamide
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Synthesis routes and methods

Procedure details

3-Cyano-7-ethoxy-4-hydroxy-6-N-acetylquinoline 6 was reacted with a chlorine-substituting reagent to yield 4-Chloro-3-cyano-7-ethoxy-6-N-acetylquinoline 7 followed by condensation with 3-chloro-4-fluoroaniline optionally in the presence of acid to yield N-[4-(3-Chloro-4-fluoro-phenylamino)-3-cyano-7-ethoxy-quinolin-6-yl]-acetamide 8.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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